molecular formula C23H18N4O3 B2895988 benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 585550-09-0

benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2895988
CAS No.: 585550-09-0
M. Wt: 398.422
InChI Key: PJPSGJIOEDMINC-UHFFFAOYSA-N
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Description

Benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by a benzyl ester group at position 3 and a furan-2-ylmethyl substituent at position 1 of the heterocyclic core. This compound belongs to a class of quinoxaline derivatives known for their structural diversity and applications in medicinal chemistry, materials science, and corrosion inhibition . The furan-2-ylmethyl group introduces a heteroaromatic moiety, which may influence electronic properties, solubility, and intermolecular interactions compared to purely aromatic or aliphatic substituents.

Properties

IUPAC Name

benzyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c24-21-19(23(28)30-14-15-7-2-1-3-8-15)20-22(27(21)13-16-9-6-12-29-16)26-18-11-5-4-10-17(18)25-20/h1-12H,13-14,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPSGJIOEDMINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS Number: 585550-09-0) is a complex organic compound belonging to the pyrroloquinoxaline class, recognized for its diverse biological activities. This article presents an in-depth analysis of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N4O3C_{23}H_{18}N_{4}O_{3}, with a molecular weight of approximately 398.414 g/mol. Its structure features a pyrrolo[2,3-b]quinoxaline core, which is further substituted with an amino group and a furan moiety, enhancing its biological reactivity.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.0Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Cell cycle arrest at the G2/M phase

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are common pathways for anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus50
Escherichia coli75
Streptococcus agalactiae100

These findings suggest that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Studies and Research Findings

A notable study published in Molecules investigated the synthesis and biological evaluation of various quinoxaline derivatives, including this compound. The research highlighted its potential as a lead compound for developing new anticancer drugs due to its selective toxicity towards cancer cells while sparing normal cells .

Another investigation focused on the structural optimization of similar compounds to enhance their biological efficacy. It was found that modifications to the furan and pyrroloquinoxaline moieties could significantly impact their pharmacological profiles .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The trifluoromethyl and dichlorophenyl substituents (electron-withdrawing) increase hydrophobicity (XLogP3 > 5.5), whereas the furan-2-ylmethyl and methoxybenzyl groups (electron-donating) may enhance solubility .
  • Biological and Functional Activity: The 4-aminophenyl group in AHPQC facilitates corrosion inhibition via physical adsorption and protonation in acidic media . The furan-2-ylmethyl group’s heteroatom (oxygen) could similarly enable hydrogen bonding but remains untested.

Corrosion Inhibition Performance

Quinoxaline derivatives with aromatic substituents, such as AHPQC, exhibit high inhibition efficiencies (up to 91%) in acidic environments due to adsorption at metal-electrolyte interfaces . In contrast, halogenated analogs (e.g., 3-bromophenyl or 3,5-dichlorophenyl) may prioritize antimicrobial or pharmaceutical applications over corrosion inhibition . The furan-2-ylmethyl group’s smaller size and heteroaromatic nature could modulate adsorption kinetics but require experimental validation.

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